molecular formula C16H22FN3O3 B2468835 Ethyl 3-((4-(2-fluorophenyl)piperazinyl)carbonylamino)propanoate CAS No. 925075-15-6

Ethyl 3-((4-(2-fluorophenyl)piperazinyl)carbonylamino)propanoate

Cat. No.: B2468835
CAS No.: 925075-15-6
M. Wt: 323.368
InChI Key: OKWYBRNWFAJRRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-((4-(2-fluorophenyl)piperazinyl)carbonylamino)propanoate is a synthetic organic compound featuring a piperazine core substituted with a 2-fluorophenyl group and linked to a propanoate ester via a carbamoyl bridge. Its molecular structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for pharmacological studies, particularly in receptor-targeted drug design.

Properties

IUPAC Name

ethyl 3-[[4-(2-fluorophenyl)piperazine-1-carbonyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O3/c1-2-23-15(21)7-8-18-16(22)20-11-9-19(10-12-20)14-6-4-3-5-13(14)17/h3-6H,2,7-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWYBRNWFAJRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)N1CCN(CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((4-(2-fluorophenyl)piperazinyl)carbonylamino)propanoate typically involves the reaction of ethyl 3-aminopropanoate with 1-(2-fluorophenyl)piperazine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((4-(2-fluorophenyl)piperazinyl)carbonylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles like amines or thiols

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives

Scientific Research Applications

Pharmacological Applications

  • Dopamine Transporter Inhibition :
    • Ethyl 3-((4-(2-fluorophenyl)piperazinyl)carbonylamino)propanoate has been studied for its ability to bind to the dopamine transporter (DAT), which is crucial in the treatment of disorders such as Parkinson's disease and depression. Compounds with similar structures have shown varying affinities for DAT, indicating potential for development as therapeutic agents targeting dopaminergic systems .
  • Serotonin Transporter Interaction :
    • Similar to its effects on DAT, this compound may also interact with the serotonin transporter (SERT). The modulation of serotonin levels is vital for addressing mood disorders, making this compound a candidate for further investigation in antidepressant therapies .
  • Antipsychotic Properties :
    • The piperazine moiety in the structure suggests potential antipsychotic effects. Research into derivatives of piperazine has indicated their efficacy in treating schizophrenia and other psychotic disorders due to their ability to modulate neurotransmitter systems .

Case Study 1: Dopamine Transporter Binding Affinity

A study synthesized several derivatives of piperazine compounds, including those similar to this compound. Results indicated that modifications at specific positions on the piperazine ring significantly altered DAT binding affinities, suggesting that structural optimization could enhance therapeutic efficacy .

Case Study 2: Serotonin Transporter Selectivity

In another research effort, compounds with similar structures were evaluated for their selectivity towards SERT versus DAT. The findings revealed that certain substitutions could lead to improved selectivity profiles, which are crucial for minimizing side effects associated with broader neurotransmitter modulation .

Comparative Analysis of Related Compounds

Compound NameStructureDAT Binding AffinitySERT Binding AffinityNotes
This compoundStructureHighModeratePotential antipsychotic
GBR 12909Similar structureVery HighLowKnown DAT inhibitor
GBR 12935Similar structureModerateHighBalanced affinity

Mechanism of Action

The mechanism of action of Ethyl 3-((4-(2-fluorophenyl)piperazinyl)carbonylamino)propanoate involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, leading to various biological effects. The piperazine ring plays a crucial role in stabilizing the compound’s conformation and facilitating its interaction with the target sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis based on the evidence provided:

Piperazine Core Modifications

  • Ethyl 3-((4-(2-fluorophenyl)piperazinyl)carbonylamino)propanoate vs. Ethyl 3-(4-(5-chloro-2-methylphenyl)piperazinyl)-2-cyanoprop-2-enoate (CAS 1025148-36-0): Substituents: The former has a 2-fluorophenyl group on the piperazine ring, while the latter features a 5-chloro-2-methylphenyl substituent. Fluorine’s electronegativity may enhance binding affinity to serotonin or dopamine receptors compared to chlorine’s bulkier, lipophilic nature . Ester Group: Both compounds have ethyl ester termini, but the latter includes a cyano group on the propanoate chain, which could alter electronic properties and metabolic stability .

Aromatic and Heterocyclic Variations

  • This compound vs. I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate): Heterocycle: The target compound uses a piperazine ring, whereas I-6230 incorporates a pyridazine moiety. Piperazines are common in CNS-active drugs (e.g., antipsychotics), while pyridazines may confer distinct hydrogen-bonding interactions . Phenyl Substitution: The 2-fluorophenyl group in the target compound contrasts with the unsubstituted phenyl ring in I-6230. Fluorine’s para-directing effects could influence regioselectivity in further derivatization .

Ester and Side Chain Differences

  • This compound vs. Ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate (CAS 528588-17-2): Side Chain: The former includes a carbamoyl-linked piperazine, while the latter has a simpler ethynyl-substituted phenyl group. The carbamoyl group may enhance solubility or receptor recognition compared to the alkyne’s rigidity .

Tabulated Comparison of Key Compounds

Compound Name / CAS Core Structure Key Substituents Molecular Weight (g/mol) Functional Groups
This compound Piperazine + propanoate 2-fluorophenyl, carbamoyl ~350–400 (estimated) Ester, amine, carbonyl
I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine + benzoate Pyridazin-3-yl, phenethylamino ~340–360 Ester, aromatic amine
Ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate (CAS 528588-17-2) Phenylpropanoate 4-ethynyl, 2-fluoro 220.24 Ester, alkyne, fluorine
Ethyl 3-(4-(5-chloro-2-methylphenyl)piperazinyl)-2-cyanoprop-2-enoate (CAS 1025148-36-0) Piperazine + propenoate 5-chloro-2-methylphenyl, cyano 333.81 Ester, nitrile, chloro, methyl

Research Findings and Implications

  • Receptor Binding : Piperazine derivatives like the target compound often exhibit affinity for serotonin (5-HT) or dopamine receptors. The 2-fluorophenyl group may improve blood-brain barrier penetration compared to bulkier substituents (e.g., 5-chloro-2-methylphenyl in CAS 1025148-36-0) .
  • Metabolic Stability : Esters with electron-withdrawing groups (e.g., fluorine in the target compound) may resist hydrolysis better than those with electron-donating groups (e.g., methyl in I-6232) .
  • Synthetic Flexibility: The carbamoyl linkage in the target compound allows for modular synthesis, contrasting with rigid alkyne or cyano groups in analogues .

Biological Activity

Ethyl 3-((4-(2-fluorophenyl)piperazinyl)carbonylamino)propanoate, with the chemical formula C16H22FN3O3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including receptor interactions, pharmacological effects, and relevant case studies.

  • Molecular Formula : C16H22FN3O3
  • Molar Mass : 323.36 g/mol
  • CAS Number : 925075-15-6

The compound is primarily studied for its interaction with various neurotransmitter systems, particularly focusing on the serotonin and dopamine receptors. The presence of the piperazine moiety suggests potential activity as a receptor antagonist or agonist, which is crucial for modulating neurological pathways.

Receptor Binding Affinity

Research indicates that compounds similar to this compound exhibit significant binding affinities for dopamine transporters (DAT) and serotonin transporters (SERT). The structure-activity relationship (SAR) shows that modifications in the piperazine ring and substituents can lead to varying degrees of affinity.

CompoundDAT Ki (nM)SERT Ki (nM)Selectivity Ratio (SERT/DAT)
This compoundTBDTBDTBD
GBR 1293554 ± 688 ± 31.63
Other Piperazine DerivativesVariableVariableVariable

Note: TBD = To Be Determined based on ongoing research.

Pharmacological Effects

Studies have suggested that this compound may exhibit anxiolytic and antidepressant-like effects through its action on serotonergic pathways. The modulation of serotonin levels can lead to improved mood and reduced anxiety symptoms.

Case Studies and Research Findings

  • Study on Antidepressant Activity :
    A study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant-like effects of piperazine derivatives. This compound was included in a series of compounds tested for their ability to decrease immobility time in the forced swim test, indicating potential antidepressant properties .
  • Neurotransmitter Interaction Study :
    Research highlighted in Journal of Medicinal Chemistry focused on the interaction of piperazine derivatives with DAT and SERT. The findings indicated that subtle changes in the molecular structure could significantly alter binding affinities, suggesting that this compound may be optimized for enhanced activity .
  • Behavioral Studies :
    Behavioral assays conducted on animal models showed that administration of compounds with similar structures resulted in increased locomotion and reduced anxiety-like behavior, supporting the hypothesis that these compounds may be beneficial in treating mood disorders .

Q & A

Basic: What are the optimal synthetic routes for Ethyl 3-((4-(2-fluorophenyl)piperazinyl)carbonylamino)propanoate, and how can purity be validated?

Answer:
The synthesis typically involves a multi-step approach:

Piperazine activation : React 4-(2-fluorophenyl)piperazine with a carbonylating agent (e.g., triphosgene) to form the carbamate intermediate.

Amino coupling : Introduce the propanoate moiety via nucleophilic acyl substitution using ethyl 3-aminopropanoate under anhydrous conditions (e.g., DCM with DIPEA as a base).

Purification : Use column chromatography (silica gel, eluting with hexane/ethyl acetate gradients) followed by recrystallization from ethanol.
Validation :

  • Purity : HPLC with a C18 column (≥95% purity threshold) and UV detection at 254 nm.
  • Structural confirmation : ¹H/¹³C NMR (e.g., δ ~4.1 ppm for ethyl ester protons) and HRMS (exact mass: calculated vs. observed) .

Basic: How is the structural stability of this compound assessed under varying pH and temperature conditions?

Answer:
Methodology :

  • pH stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Analyze degradation via LC-MS.
  • Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Light sensitivity : Expose to UV (254 nm) and visible light, monitoring changes by UV-Vis spectroscopy.
    Key findings : Esters are prone to hydrolysis under acidic/basic conditions; the 2-fluorophenyl group may enhance stability via electron-withdrawing effects .

Advanced: How can contradictory biological activity data (e.g., receptor binding vs. cellular assays) be resolved for this compound?

Answer:
Approach :

Target validation : Confirm receptor binding affinity using radioligand displacement assays (e.g., 5-HT1A or D2 receptors, given the piperazine scaffold).

Cellular context : Test in multiple cell lines (e.g., HEK293 vs. primary neurons) to assess cell-specific signaling pathways.

Metabolite interference : Use LC-MS to identify metabolites in cell media that may antagonize/activate off-target receptors.
Example : If in vitro binding shows high affinity but cellular assays lack efficacy, consider poor membrane permeability or rapid esterase-mediated hydrolysis of the ethyl group .

Advanced: What computational strategies are effective for structure-activity relationship (SAR) studies of piperazinyl derivatives?

Answer:
Methods :

  • Docking simulations : Use AutoDock Vina to model interactions with target receptors (e.g., serotonin receptors). Focus on the fluorophenyl group’s role in π-π stacking.
  • QSAR modeling : Train models using descriptors like logP, polar surface area, and electrostatic potential. Validate with experimentally derived IC₅₀ values.
  • MD simulations : Assess conformational stability of the carbamate linkage in aqueous vs. lipid bilayer environments.
    Insight : The 2-fluorophenyl moiety may enhance selectivity by reducing off-target binding via steric and electronic effects .

Basic: What analytical techniques are critical for quantifying this compound in biological matrices?

Answer:
Workflow :

  • Extraction : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges).
  • Quantification : LC-MS/MS with MRM transitions (e.g., m/z 390 → 245 for the parent ion).
  • Calibration : Use deuterated analogs (e.g., d₅-ethyl ester) as internal standards to correct matrix effects.
    Validation parameters : Linearity (R² >0.99), LOD/LOQ (<1 ng/mL), and intra-/inter-day precision (CV <15%) .

Advanced: How does stereochemistry at the propanoate moiety influence pharmacological activity?

Answer:
Experimental design :

Enantiomer separation : Use chiral HPLC (e.g., Chiralpak IA column) or synthesize enantiomers via asymmetric catalysis.

Activity profiling : Compare IC₅₀ values in receptor-binding assays and functional assays (e.g., cAMP inhibition).

Metabolic stability : Test esterase-mediated hydrolysis rates for each enantiomer in liver microsomes.
Outcome : The (R)-enantiomer may exhibit higher receptor affinity due to favorable spatial alignment with the binding pocket .

Advanced: What strategies mitigate off-target effects linked to the piperazinylcarbamate scaffold?

Answer:
Approaches :

  • Selective fluorination : Introduce electron-withdrawing groups (e.g., 3-F or 4-CF₃ on the phenyl ring) to modulate receptor selectivity.
  • Prodrug design : Replace the ethyl ester with a bioreversible group (e.g., pivaloyloxymethyl) to limit premature hydrolysis.
  • Pharmacophore masking : Attach a PEG linker to reduce CNS penetration if peripheral activity is desired.
    Validation : Cross-test against panels of GPCRs and kinases to assess selectivity .

Basic: How are metabolic pathways of this compound characterized in preclinical models?

Answer:
Protocol :

In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH. Identify phase I metabolites (e.g., ester hydrolysis products) via LC-HRMS.

In vivo studies : Administer to rodents, collect plasma/urine, and profile metabolites using UPLC-QTOF.

Enzyme mapping : Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify involved enzymes.
Key metabolite : Ethyl ester hydrolysis yields 3-((4-(2-fluorophenyl)piperazinyl)carbonylamino)propanoic acid, which may retain activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.